molecular formula C10H6O4 B7884355 4-(Carboxyethynyl)benzoic acid

4-(Carboxyethynyl)benzoic acid

Cat. No.: B7884355
M. Wt: 190.15 g/mol
InChI Key: ZDVLJCAJPABTSV-UHFFFAOYSA-N
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Description

4-(Carboxyethynyl)benzoic acid is an organic compound with the molecular formula C10H6O4 It is characterized by a benzene ring substituted with a carboxyethynyl group at the para position

Scientific Research Applications

4-(Carboxyethynyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Carboxyethynyl)benzoic acid can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzoic acid derivative reacts with an ethynyl carboxylic acid in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxyethynyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group, leading to the formation of 4-(carboxyethyl)benzoic acid.

    Substitution: The carboxyl group can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alcohols in the presence of an acid catalyst for esterification.

Major Products Formed

    Oxidation: 4-(Dicarboxylic acid)benzoic acid.

    Reduction: 4-(Carboxyethyl)benzoic acid.

    Substitution: Various esters of this compound.

Mechanism of Action

The mechanism of action of 4-(Carboxyethynyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxyethyl)benzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.

    4-(Carboxymethyl)benzoic acid: Contains a methyl group instead of an ethynyl group.

    4-(Carboxyphenyl)benzoic acid: Contains a phenyl group instead of an ethynyl group.

Uniqueness

4-(Carboxyethynyl)benzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

4-(2-carboxyethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLJCAJPABTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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